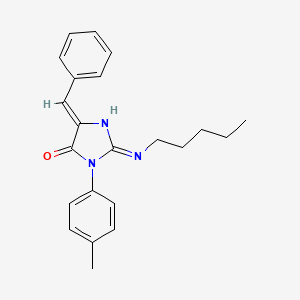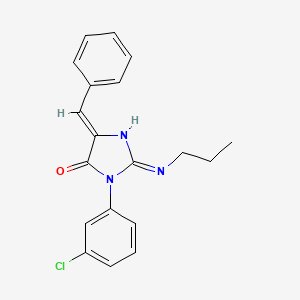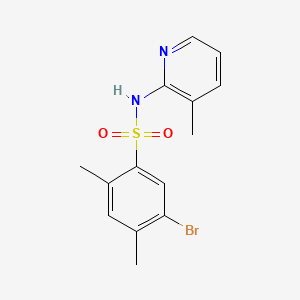
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is a synthetic organic compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzylidene group, a methylphenyl group, and a pentylamino group attached to an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one typically involves the condensation of appropriate aldehydes and amines with imidazole derivatives. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, imidazole derivatives are explored for their therapeutic potential. This compound may be investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its use in medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives with benzylidene, methylphenyl, and amino groups. Examples include:
- (5Z)-5-benzylidene-2-(pentylamino)imidazol-4-one
- (5Z)-5-benzylidene-3-(4-methylphenyl)imidazol-4-one
Uniqueness
What sets (5Z)-5-benzylidene-3-(4-methylphenyl)-2-(pentylamino)imidazol-4-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse applications in research and industry, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C22H25N3O |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-methylphenyl)-2-pentyliminoimidazolidin-4-one |
InChI |
InChI=1S/C22H25N3O/c1-3-4-8-15-23-22-24-20(16-18-9-6-5-7-10-18)21(26)25(22)19-13-11-17(2)12-14-19/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,23,24)/b20-16- |
Clé InChI |
JTTAVTJCUPGWJT-SILNSSARSA-N |
SMILES isomérique |
CCCCCN=C1N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCCCN=C1NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B13377554.png)

![4-Fluorobenzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B13377561.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B13377567.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13377574.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate](/img/structure/B13377576.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377593.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B13377609.png)

![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377619.png)
